molecular formula C22H33NO2 B3415921 Atisine CAS No. 466-43-3

Atisine

Cat. No. B3415921
CAS RN: 466-43-3
M. Wt: 343.5 g/mol
InChI Key: KWVIBDAKHDJCNY-LHCLZMBSSA-N
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Description

Atisine is an organic heterohexacyclic compound and a diterpene alkaloid isolated from Aconitum anthora . It is a non-toxic aconite and an important component for various herbal drug formulations . In solution, it is a 2:1 mixture of readily interconvertible epimers at position 20 .


Synthesis Analysis

The complete atisine biosynthetic pathway connects glycolysis, MVA/MEP, serine biosynthesis, and diterpene biosynthetic pathways . The transcript profiling revealed a phosphorylated pathway as a major contributor towards serine production . Quantification of steviol and comparative analysis of shortlisted genes between roots of high (0.37%) vs low (0.14%) atisine content accessions further confirmed the route of atisine biosynthesis .


Molecular Structure Analysis

Atisine has a complex structure and stereochemistry . A stereospecific hydration of the exocyclic methylene group of a derivative of the alkaloid atisine has been observed . The product was used to degrade the alkaloid to a tetracyclic phenol .


Chemical Reactions Analysis

The atisine biosynthetic pathway involves several chemical reactions. It connects glycolysis, MVA/MEP, serine biosynthesis, and diterpene biosynthetic pathways . The transcript profiling revealed a phosphorylated pathway as a major contributor towards serine production .


Physical And Chemical Properties Analysis

Atisine has a molecular formula of C22H33NO2 . Its average mass is 343.503 Da and its mono-isotopic mass is 343.251129 Da .

Scientific Research Applications

Molecular Aspects and Biosynthesis

  • Atisine is a major chemical constituent of Aconitum heterophyllum , an important medicinal herb. A study revealed the biosynthesis and accumulation of aconite alkaloids, including atisine, primarily occur in the roots of the plant. The research involved the quantitative expression analysis of genes related to the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, highlighting their role in atisine biosynthesis (Malhotra et al., 2014).

Potential Medical Applications

  • Anti-Leishmanial Properties : A study demonstrated that atisine-type diterpenoid alkaloids exhibit significant in vitro anti-proliferative effects against Leishmania infantum , suggesting potential as anti-leishmanial agents (González et al., 2005).
  • Cerebroprotective Effects : Atisine-type diterpene alkaloid Z77 displayed pronounced cerebroprotective effects in a rat model of cerebral ischemia, suggesting its potential in treating brain ischemic conditions (Zyuz’kov et al., 2015).
  • Antiplatelet Aggregation : Diterpene alkaloids with an atisine-type C(20)-skeleton from Spiraea japonica showed significant inhibitory effects on platelet-activating factor (PAF)-induced platelet aggregation, indicating potential use as antiplatelet agents (Li et al., 2002).

Chemical Properties and Structural Analysis

  • The stereochemistry and structure of atisine have been a subject of extensive research, with studies focusing on its configurational isomers, basic strength, and reactions specific to its complex molecular structure (Dvornik & Edwards, 1964).

Synthesis and Chemical Reactions

  • Research efforts have been made to synthesize atisine and its derivatives, exploring various chemical reactions and pathways, including intramolecular Michael reactions and oxidative dearomatization (Ihara et al., 1990).

Safety and Hazards

Atisine should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The future directions of atisine research involve further investigation of the C20-DAs biosynthesis pathway . This study not only sheds light on diterpene synthase evolution in Aconitum but also provides a rich dataset of full-length transcriptomes, systemic metabolomes, and gene expression profiles .

properties

IUPAC Name

(1S,2R,4S,6R,7S,10R,11R)-11-methyl-5-methylidene-16-oxa-13-azahexacyclo[9.6.3.24,7.01,10.02,7.013,17]docosan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO2/c1-14-15-4-8-21(18(14)24)9-5-16-20(2)6-3-7-22(16,17(21)12-15)19-23(13-20)10-11-25-19/h15-19,24H,1,3-13H2,2H3/t15-,16+,17+,18+,19?,20-,21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVIBDAKHDJCNY-LHCLZMBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC3(C1CCC45C3CC(CC4)C(=C)C5O)C6N(C2)CCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3C[C@H](CC4)C(=C)[C@H]5O)C6N(C2)CCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963611
Record name Atisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anthorine

CAS RN

466-43-3
Record name Atisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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